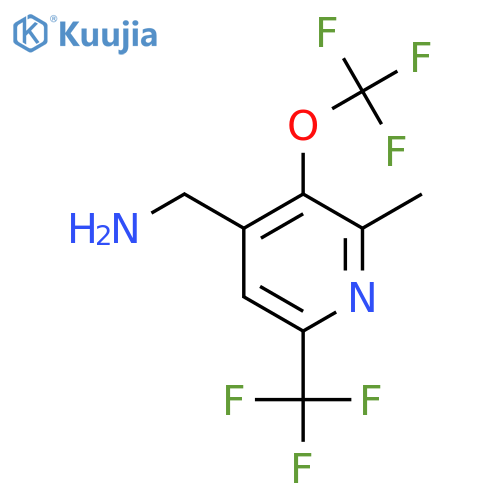

Cas no 1806760-53-1 (4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

1806760-53-1 structure

商品名:4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine

CAS番号:1806760-53-1

MF:C9H8F6N2O

メガワット:274.163043022156

CID:4841626

4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine

-

- インチ: 1S/C9H8F6N2O/c1-4-7(18-9(13,14)15)5(3-16)2-6(17-4)8(10,11)12/h2H,3,16H2,1H3

- InChIKey: YWVDFLDPLDTRAY-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC(CN)=C(C(C)=N1)OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 279

- トポロジー分子極性表面積: 48.1

- 疎水性パラメータ計算基準値(XlogP): 2.2

4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029084141-1g |

4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine |

1806760-53-1 | 97% | 1g |

$1,534.70 | 2022-03-31 |

4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

1806760-53-1 (4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine) 関連製品

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬